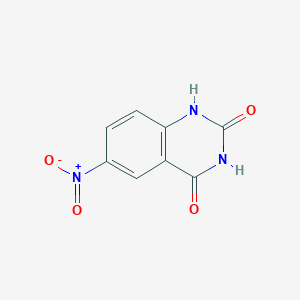

2,4-Dihydroxy-6-nitroquinazoline

概要

説明

. This compound is characterized by its hydroxy and nitro functional groups, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-nitroquinazoline typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzonitrile with guanidine hydrochloride in N,N-dimethylformamide at 140°C for 24 hours . The product is then purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity through controlled reaction conditions and purification techniques .

化学反応の分析

Types of Reactions

2,4-Dihydroxy-6-nitroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinazoline derivatives.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the hydroxy or nitro groups .

科学的研究の応用

Pharmacological Applications

1. Antihypertensive Effects

One of the most notable applications of 2,4-dihydroxy-6-nitroquinazoline is its effectiveness as an antihypertensive agent. Studies have shown that this compound can significantly reduce blood pressure in hypertensive subjects. For instance, tests conducted on renal hypertensive dogs indicated that as little as 0.06 mg/kg of the compound lowered blood pressure from 180/100 mm Hg to 160/100 mm Hg .

| Dosage (mg/kg) | Blood Pressure Before (mm Hg) | Blood Pressure After (mm Hg) |

|---|---|---|

| 0.06 | 180/100 | 160/100 |

2. Antiviral Activity

Recent research has highlighted the potential antiviral properties of quinazoline derivatives, including this compound. A series of studies focused on synthesizing derivatives that exhibit high activity against coronaviruses, suggesting that modifications to the quinazoline structure can enhance efficacy against viral infections such as MERS-CoV .

3. Inhibition of Shikimate Dehydrogenase

In silico studies have identified this compound as a promising inhibitor of shikimate dehydrogenase, an enzyme crucial for the biosynthesis of aromatic compounds in plants and microorganisms. This inhibition has implications for developing novel antibiotics and herbicides .

Agricultural Applications

1. Herbicidal Properties

The inhibition of shikimate dehydrogenase also positions this compound as a candidate for herbicide development. By targeting this enzyme, it is possible to create herbicides that selectively inhibit weed growth while minimizing damage to crops .

Case Studies

Case Study 1: Antihypertensive Activity

A study published in a patent document detailed the administration of various quinazoline derivatives in hypertensive canine models. The results demonstrated a dose-dependent reduction in blood pressure, reinforcing the therapeutic potential of this compound in managing hypertension .

Case Study 2: Antiviral Screening

In a recent screening for antiviral agents against MERS-CoV, several derivatives of quinazolines were synthesized and tested. The compound exhibited significant inhibitory effects at low concentrations without cytotoxicity, indicating its potential for further development as an antiviral medication .

作用機序

The primary mechanism of action of 2,4-Dihydroxy-6-nitroquinazoline involves the inhibition of shikimate dehydrogenase. This enzyme catalyzes the conversion of 3-dehydroshikimate to shikimate, a crucial step in the shikimate pathway. The compound acts as a non-competitive inhibitor, reducing the enzyme’s activity by decreasing the maximum reaction rate (Vmax) without affecting the substrate affinity (KM) . This inhibition disrupts the biosynthesis of aromatic amino acids, leading to various physiological effects in plants .

類似化合物との比較

Similar Compounds

6-Nitroquinazoline-2,4-diol: Similar in structure but with different functional groups.

2,4-Diamino-6-nitroquinazoline: Contains amino groups instead of hydroxy groups.

Uniqueness

2,4-Dihydroxy-6-nitroquinazoline is unique due to its specific combination of hydroxy and nitro functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit shikimate dehydrogenase sets it apart from other quinazoline derivatives, making it a valuable compound for research in herbicide development and cancer treatment .

生物活性

2,4-Dihydroxy-6-nitroquinazoline (NQD) is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

Target Enzyme: Shikimate Dehydrogenase (SDH)

NQD primarily inhibits the enzyme shikimate dehydrogenase (SDH), which is crucial in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in plants. The compound acts as a non-competitive inhibitor, meaning it binds to a site on SDH distinct from the active site, reducing the maximum rate of reaction (Vmax) without affecting the enzyme's affinity for its substrate (Michaelis constant, KM) .

Biochemical Pathways Affected

The inhibition of SDH by NQD disrupts the conversion of 3-dehydroshikimate to shikimate, leading to downstream effects on plant growth and metabolism. Notably, studies have shown that NQD reduces root length in soybean and maize while increasing total protein content and certain amino acids .

Plant Studies

In vivo experiments have demonstrated that NQD significantly impacts plant morphology and growth:

- Root Length Reduction : In both soybean and maize, root lengths decreased upon treatment with NQD, indicating a potential herbicidal effect.

- Protein Content Increase : The total protein content in treated plants increased, suggesting an alteration in metabolic pathways due to SDH inhibition.

Cellular Effects

Beyond plants, NQD has been studied for its effects on various cell types:

- Cancer Cell Inhibition : Preliminary research indicates that NQD may inhibit the growth of certain cancer cell lines, pointing to its potential as an anticancer agent. However, further studies are required to elucidate its efficacy and mechanism in human cells .

Research Applications

NQD has several applications across different fields:

- Agricultural Research : Its role as an inhibitor of SDH makes it a candidate for developing new herbicides targeting the shikimate pathway.

- Pharmaceutical Development : The compound is being explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cell proliferation .

- Synthetic Chemistry : NQD serves as a building block for synthesizing other quinazoline derivatives with possible pharmaceutical applications .

Comparative Analysis

To better understand the uniqueness of NQD compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (NQD) | Hydroxy and nitro groups at specific positions | Inhibits SDH; potential anticancer activity |

| 6-Nitroquinazoline-2,4-diol | Similar structure but different functional groups | Less effective as an SDH inhibitor |

| 2,4-Diamino-6-nitroquinazoline | Contains amino groups instead of hydroxy groups | Different biological activity profile |

Case Study 1: Herbicidal Effects on Soybean

A study investigated the effects of NQD on soybean plants. Results showed a significant reduction in root length by 30% compared to control groups. Additionally, total protein content increased by 15%, indicating stress responses activated by SDH inhibition.

Case Study 2: Anticancer Potential

In vitro studies assessed the impact of NQD on human cancer cell lines. Preliminary results indicated that NQD reduced cell viability by 40% at concentrations of 50 µM after 48 hours of exposure. Further research is needed to explore its mechanism and efficacy against various cancer types .

特性

IUPAC Name |

6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZVXRMXVNSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355721 | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32618-85-2 | |

| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-nitroquinazoline-2,4-diol (NQD) interact with its target, shikimate dehydrogenase (SDH), and what are the downstream effects on plants?

A1: NQD acts as a non-competitive inhibitor of SDH []. This means it binds to a site on the enzyme other than the active site where the natural substrate, 3-dehydroshikimate, binds. Despite not competing for the same binding site, NQD's binding reduces the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for the substrate (KM) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。